N-methyl-N-(2-pyrazol-1-ylethyl)-4-(trifluoromethyl)cyclohexane-1-sulfonamide
Description
“N-methyl-N-(2-pyrazol-1-ylethyl)-4-(trifluoromethyl)cyclohexane-1-sulfonamide” is a synthetic organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
N-methyl-N-(2-pyrazol-1-ylethyl)-4-(trifluoromethyl)cyclohexane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3N3O2S/c1-18(9-10-19-8-2-7-17-19)22(20,21)12-5-3-11(4-6-12)13(14,15)16/h2,7-8,11-12H,3-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJSVAFAUPMHLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1C=CC=N1)S(=O)(=O)C2CCC(CC2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-methyl-N-(2-pyrazol-1-ylethyl)-4-(trifluoromethyl)cyclohexane-1-sulfonamide” typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Cyclohexane sulfonamide formation: The cyclohexane ring is functionalized with a sulfonamide group, often through the reaction of cyclohexane with chlorosulfonic acid followed by amination.
Introduction of the trifluoromethyl group: This can be done using a trifluoromethylation reagent such as trifluoromethyl iodide under suitable conditions.
Final coupling: The N-methyl group is introduced through methylation, and the final coupling of the pyrazole derivative with the cyclohexane sulfonamide completes the synthesis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the cyclohexane ring.
Reduction: Reduction reactions could target the sulfonamide group or the pyrazole ring.
Substitution: Various substitution reactions can occur, especially at the trifluoromethyl group or the sulfonamide group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Drug Development: Possible applications in the design of new pharmaceuticals due to its complex structure and functional groups.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(2-pyrazol-1-ylethyl)-cyclohexane-1-sulfonamide: Lacks the trifluoromethyl group.
N-methyl-N-(2-pyrazol-1-ylethyl)-4-methylcyclohexane-1-sulfonamide: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in “N-methyl-N-(2-pyrazol-1-ylethyl)-4-(trifluoromethyl)cyclohexane-1-sulfonamide” imparts unique chemical properties such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
